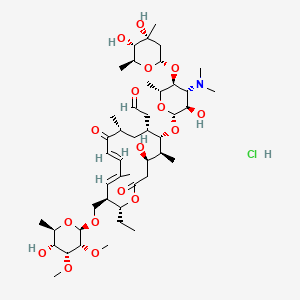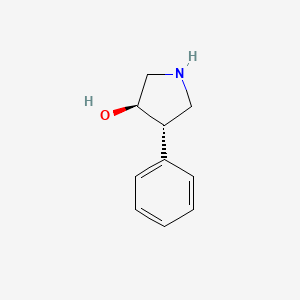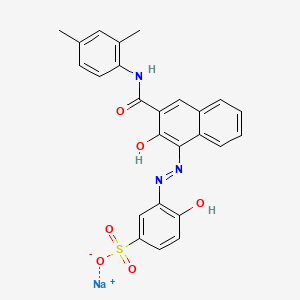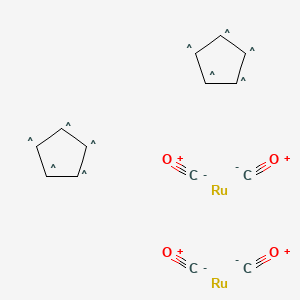
n-Heptyl--d7 Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Heptyl–d7 Alcohol: is a deuterium-labeled version of 1-Heptanol, where seven hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a stable isotope-labeled compound, which aids in various analytical and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Heptaldehyde: One common method involves the reduction of heptaldehyde using zinc dust and acetic acid. The reaction mixture is heated, and the product is distilled to obtain n-Heptyl–d7 Alcohol.
Hydrogenation: Another method involves the hydrogenation of heptaldehyde in the presence of a catalyst such as nickel or palladium.
Industrial Production Methods: Industrial production of n-Heptyl–d7 Alcohol typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-Heptyl–d7 Alcohol can undergo oxidation to form heptanoic acid.
Reduction: It can be reduced to form heptane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or nickel (Ni).
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Heptyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a tracer in mass spectrometry to study reaction mechanisms and pathways .
- Employed in the synthesis of other deuterium-labeled compounds.
Biology:
- Utilized in metabolic studies to trace the incorporation and transformation of alcohols in biological systems .
Medicine:
- Helps in the development of pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates .
Industry:
Wirkmechanismus
The mechanism of action of n-Heptyl–d7 Alcohol involves its incorporation into chemical and biological systems as a stable isotope. The deuterium atoms replace hydrogen atoms, which can alter the compound’s physical and chemical properties, such as bond strength and reaction rates . This makes it a valuable tool for studying reaction mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Heptanol: The non-deuterated version of n-Heptyl–d7 Alcohol.
1-Hexanol: A similar alcohol with one less carbon atom.
1-Octanol: A similar alcohol with one more carbon atom.
Uniqueness:
- The presence of deuterium atoms in n-Heptyl–d7 Alcohol makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in analytical and experimental applications, such as improved sensitivity and specificity in mass spectrometry .
Eigenschaften
CAS-Nummer |
1219804-99-5 |
|---|---|
Molekularformel |
C7H9D7O |
Molekulargewicht |
123.2444724 |
Synonyme |
n-Heptyl--d7 Alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)




